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Arg-His-NH2

Cat. No.: B3254841
CAS No.: 244765-93-3
M. Wt: 310.36 g/mol
InChI Key: VORFWIJIZLIOII-IUCAKERBSA-N
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Description

Contextualizing Dipeptide Amides as Biochemical Modulators and Probes

Dipeptide amides are a class of molecules that have garnered significant attention for their potential to act as modulators of biological processes and as foundational structures for biochemical probes. Their inherent properties, such as specific charge distributions, hydrophobicity, and the capacity for hydrogen bonding, allow them to interact with biological macromolecules like proteins and nucleic acids. The amide group at the C-terminus can enhance the stability of these peptides against enzymatic degradation by carboxypeptidases, a crucial feature for any molecule intended for biological applications. mdpi.com

The constituent amino acids of H-Arg-His-NH2, arginine and histidine, are both basic amino acids. wikipedia.org Arginine's guanidinium (B1211019) group is positively charged at physiological pH, enabling strong electrostatic interactions, while histidine's imidazole (B134444) side chain can act as both a proton donor and acceptor near physiological pH, making it a versatile participant in catalytic processes and molecular recognition. wikipedia.org These features make dipeptides like H-Arg-His-NH2 attractive candidates for mimicking or disrupting biological interactions.

Historical Trajectory and Evolution of Research on H-Arg-His-NH2

While the synthesis of peptides dates back to the early 20th century, the focused investigation of short, cationic peptides like H-Arg-His-NH2 is a more recent development, largely driven by the broader interest in antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). The concept of AMPs gained traction in the 1990s, leading to extensive research into short, positively charged peptides for their ability to disrupt microbial membranes. oup.com

Early studies on related poly(arginyl-histidine) peptides, such as those secreted by the fungus Verticillium kibiense, revealed their antimicrobial properties. nih.govoup.com This foundational work highlighted the potential of combining arginine and histidine residues to create biologically active molecules. Subsequent research has often focused on longer peptide sequences or peptidomimetics, but the core principles derived from these studies are applicable to understanding the potential of H-Arg-His-NH2. Modern solid-phase peptide synthesis (SPPS) techniques have made the creation of such dipeptides routine, allowing for their use in various research contexts. oup.comluxembourg-bio.com

Identification of Key Research Questions and Emerging Hypotheses in H-Arg-His-NH2 Studies

Current and future research on H-Arg-His-NH2 is centered around several key questions and hypotheses:

Biochemical Modulation: A primary research question is how H-Arg-His-NH2 can modulate the activity of specific enzymes or protein-protein interactions. Given the characteristics of its constituent amino acids, it is hypothesized that H-Arg-His-NH2 could act as a competitive inhibitor for enzymes that recognize arginine or histidine residues in their substrates. nih.gov

Biochemical Probes: An emerging hypothesis is that H-Arg-His-NH2 can serve as a scaffold for the development of more complex biochemical probes. By attaching fluorescent tags or other reporter molecules, researchers can potentially use these modified dipeptides to visualize and study biological processes in real-time.

Antimicrobial Activity: Building on the research of related peptides, a key hypothesis is that H-Arg-His-NH2 possesses intrinsic antimicrobial properties. Research is ongoing to determine its spectrum of activity and mechanism of action against various pathogens. nih.govoup.com

Cellular Uptake and Delivery: The cationic nature of H-Arg-His-NH2 suggests it may have cell-penetrating capabilities. A significant research question is whether this dipeptide can be used to deliver small molecules or other cargo into cells, a property that would be highly valuable for therapeutic and research applications. nih.gov

Physicochemical Properties of Constituent Amino Acids

Amino AcidMolecular FormulaMolecular Weight ( g/mol )pKa (α-carboxyl)pKa (α-amino)pKa (side chain)Isoelectric Point (pI)
ArginineC6H14N4O2174.202.179.0412.4810.76
HistidineC6H9N3O2155.151.829.176.007.59

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N8O2 B3254841 Arg-His-NH2 CAS No. 244765-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N8O2/c13-8(2-1-3-18-12(15)16)11(22)20-9(10(14)21)4-7-5-17-6-19-7/h5-6,8-9H,1-4,13H2,(H2,14,21)(H,17,19)(H,20,22)(H4,15,16,18)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORFWIJIZLIOII-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Derivatization Approaches for H Arg His Nh2 and Its Structural Analogues

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for H-Arg-His-NH2

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, allowing for the efficient assembly of amino acid sequences on a solid support. wikipedia.orgdu.ac.in The optimization of SPPS protocols for H-Arg-His-NH2 is critical to maximize yield and purity by addressing the specific chemical properties of arginine and histidine.

Strategic Selection of Protecting Groups and Linkers in Arginine and Histidine Chemistry

The success of SPPS is highly dependent on the selection of appropriate protecting groups for the amino acid side chains and a suitable linker to anchor the nascent peptide to the solid support. nih.gov For the synthesis of a C-terminal amide like H-Arg-His-NH2, a linker that yields an amide upon cleavage is essential.

Protecting Groups for Arginine and Histidine:

The guanidinium (B1211019) group of arginine requires robust protection to prevent side reactions. mdpi.com Similarly, the imidazole (B134444) side chain of histidine must be protected to avoid acylation and to minimize racemization during coupling. peptide.com The choice of protecting group is dictated by its stability under the conditions of Nα-deprotection (e.g., piperidine for Fmoc strategy) and its lability during the final cleavage from the resin. nih.govnih.gov

Recent studies have explored the use of side-chain unprotected arginine and histidine in SPPS to improve the atom economy and reduce impurities generated during the final cleavage step. rsc.orgrsc.orgunibo.itresearchgate.net This approach, however, requires carefully optimized coupling conditions to prevent side reactions. rsc.orgrsc.orgunibo.itresearchgate.net

Amino AcidProtecting GroupAbbreviationKey Features
Arginine 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfCommonly used in Fmoc-SPPS, cleaved by TFA. mdpi.com
NitroNO2Stable protecting group, can be removed with SnCl2. Prevents δ-lactam formation. mdpi.compeptide.com
TosylTosUtilized in Boc chemistry, requires strong acid like HF for removal. mdpi.compeptide.com
Histidine TritylTrtAcid-labile group, helps to prevent racemization. peptide.com
tert-ButoxycarbonylBocUsed on the side chain, removed under acidic conditions. peptide.com
BenzyloxymethylBomA protecting group used in Boc chemistry. peptide.com

Linkers for Peptide Amide Synthesis:

The synthesis of H-Arg-His-NH2, a peptide amide, requires a specific type of linker that, upon cleavage, generates a C-terminal amide. The Rink amide linker is a popular choice for this purpose in Fmoc-based SPPS. amerigoscientific.com

LinkerDescriptionCleavage Condition
Rink Amide An acid-labile linker widely used for the synthesis of peptide amides. amerigoscientific.comMildly acidic conditions (e.g., TFA). amerigoscientific.com
Sieber Amide Offers a practical route to protected peptide amides. 1% TFA in DCM.
MBHA Linker of choice for Boc-protected peptide amides. biosynth.comStrong acid (e.g., HF).

Investigation of Coupling Efficiencies and Epimerization Control

Achieving high coupling efficiency is paramount for the successful synthesis of peptides. creative-peptides.com Coupling reagents activate the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation. creative-peptides.combachem.com The choice of coupling reagent and additives can significantly impact the reaction rate and suppress side reactions, particularly the epimerization of histidine.

Coupling Reagents and Additives:

A variety of coupling reagents are available, each with its own advantages. Uronium/aminium salts like HBTU and HATU are known for their high efficiency. creative-peptides.combachem.com Additives such as HOBt and OxymaPure can be used to enhance coupling efficiency and minimize racemization. acs.orguni-kiel.de Recent research has focused on developing greener coupling reagents to improve the sustainability of peptide synthesis. acs.orgpeptidescientific.com

Coupling ReagentFull NameAdditiveKey Characteristics
HBTU O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphateHOBtHigh coupling efficiency, reduces side reactions. creative-peptides.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHOAtHighly efficient, effective for sterically hindered amino acids. bachem.com
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxymaPureHigh reactivity, water-soluble byproducts. bachem.comacs.org
DCC N,N'-Dicyclohexylcarbodiimide-One of the original coupling reagents, effective but can form an insoluble byproduct. creative-peptides.compeptidescientific.com

Epimerization Control:

Histidine is particularly susceptible to racemization (epimerization) at its α-carbon during the activation step of coupling. du.ac.in This can be mitigated by using specific coupling protocols, such as pre-activation of the amino acid, the addition of racemization suppressants like HOBt or HOAt, and careful control of the base concentration. du.ac.inuni-kiel.de The use of trityl-based side-chain protecting groups for histidine also helps to minimize this side reaction.

Exploration of Solution-Phase Synthesis Methodologies

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production. wikipedia.org In solution-phase synthesis, the reactions are carried out in a homogenous solution, and the intermediates are isolated and purified after each step. libretexts.org

This method requires careful planning of protecting group strategy to ensure selective deprotection at each stage. libretexts.org Coupling reagents like DCC and EDC are commonly employed. libretexts.org Recent advancements have included the use of microwave heating to accelerate reaction times and improve yields in solution-phase dipeptide synthesis. mdpi.com

Chemoenzymatic and Biocatalytic Pathways for H-Arg-His-NH2 Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.orgrsc.org Enzymes can operate under mild conditions, often circumventing the need for extensive protecting group strategies. rsc.org

Enzyme Discovery and Directed Evolution for Dipeptide Amide Synthesis

The discovery and engineering of enzymes capable of forming peptide bonds are key to developing efficient biocatalytic processes. acsgcipr.org Lipases and proteases have been investigated for their ability to catalyze amide bond formation. rsc.orgacsgcipr.orgacs.org

Directed evolution is a powerful technique used to tailor enzyme properties for specific applications. illinois.edunih.govnih.govsigmaaldrich.com This process involves generating libraries of enzyme variants through mutagenesis and then screening for improved activity, stability, or substrate specificity. illinois.edunih.govsigmaaldrich.com Machine learning algorithms are increasingly being used in conjunction with directed evolution to explore larger sequence spaces and predict beneficial mutations. acs.org

Process Intensification and Downstream Processing Considerations

Process intensification aims to improve the efficiency, sustainability, and cost-effectiveness of a manufacturing process. nih.govspinchem.com In the context of biocatalytic synthesis, this can involve using immobilized enzymes in continuous flow reactors, which enhances stability and simplifies catalyst recycling. nih.govau.dk

Downstream processing, which involves the purification and isolation of the final product, is a critical and often costly part of peptide manufacturing. polypeptide.comresearchgate.net For H-Arg-His-NH2, purification strategies would likely involve chromatographic techniques such as reversed-phase or ion-exchange chromatography to separate the desired dipeptide amide from starting materials and byproducts. polypeptide.comresearchgate.netacsgcipr.orgsemanticscholar.org The development of integrated upstream and downstream processes is crucial for creating a holistic and efficient manufacturing workflow. nih.govau.dkresearchgate.net

Design and Synthesis of Photoactivatable or Fluorescently Tagged H-Arg-His-NH2 Derivatives for Mechanistic Probing

The functional analysis of peptides and their interactions within biological systems is greatly enhanced by the use of chemically modified analogues that can be activated by light or tracked via fluorescence. For the dipeptide H-Arg-His-NH2, the design of such derivatives focuses on introducing photoactivatable ("caged") groups or fluorescent tags at positions that minimally disrupt its native bioactivity until desired. These molecular tools are invaluable for achieving spatiotemporal control in mechanistic studies, allowing researchers to investigate receptor binding, enzymatic processing, and cellular uptake with high precision. rsc.org

The synthesis of these specialized derivatives typically employs solid-phase peptide synthesis (SPPS), which allows for the site-specific incorporation of modified amino acids or the postsynthetic modification of the peptide. rsc.org The choice of a caging group or a fluorophore is critical and depends on the specific application, including the required wavelength for photoactivation, the quantum yield of uncaging or fluorescence, and the chemical stability of the derivative.

Photoactivatable ("Caged") Derivatives

The primary strategy for creating a photoactivatable version of H-Arg-His-NH2 involves the covalent attachment of a photolabile protecting group (PPG) to a functionally critical part of the molecule. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active dipeptide. nih.gov For H-Arg-His-NH2, potential sites for caging include the guanidinium group of arginine, the imidazole ring of histidine, or the N-terminal amino group.

Caging the Histidine Imidazole Ring:

A notable strategy for caging histidine-containing peptides involves the coordination of a ruthenium(II) bis(bipyridyl) complex to the imidazole side chain. researchgate.net This approach is advantageous as it can be photolyzed by visible light, which is less damaging to biological samples than UV light. researchgate.net The synthesis of a caged H-Arg-His-NH2 derivative using this methodology would involve the preparation of an Fmoc-protected histidine building block with the ruthenium complex coordinated to its imidazole ring. This modified amino acid can then be incorporated into a standard Fmoc/tBu solid-phase peptide synthesis protocol.

The general synthetic scheme would be as follows:

Synthesis of the Caged Histidine Building Block: A Boc-protected histidine is reacted with a ruthenium complex, such as cis-[Ru(bpy)₂Cl₂], to form the caged amino acid. The Boc protecting group is then removed and replaced with an Fmoc group to yield Fmoc-His(Ru)-OH. researchgate.net

Solid-Phase Peptide Synthesis: The SPPS would be initiated on a Rink amide resin to generate the C-terminal amide. The Fmoc-His(Ru)-OH building block would be coupled to the resin-bound arginine, followed by the coupling of Fmoc-Arg(Pbf)-OH.

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a standard trifluoroacetic acid (TFA) cocktail. The ruthenium cage on the histidine remains intact during this process.

The resulting caged H-Arg(Ru)-His-NH2 peptide would be biologically inactive until irradiated with visible light, which would release the native H-Arg-His-NH2.

PropertyDescriptionReference
Caging Group Ruthenium(II) bis(bipyridyl) complex researchgate.net
Attachment Site Imidazole ring of Histidine researchgate.net
Photolysis Wavelength Visible light (e.g., 450 nm) researchgate.net
Advantage Use of less phototoxic visible light researchgate.net

Caging the Arginine Guanidinium Group:

Alternatively, the guanidinium group of arginine can be caged using o-nitrobenzyl-based protecting groups. rsc.org This would involve the synthesis of an Fmoc-Arg derivative with a photocleavable group on its side chain. This building block would then be used in SPPS to assemble the dipeptide. Uncaging would be achieved by irradiation with UV light, typically around 365 nm. nih.gov

PropertyDescriptionReference
Caging Group o-Nitrobenzyl derivative rsc.orgnih.gov
Attachment Site Guanidinium group of Arginine rsc.org
Photolysis Wavelength UV light (e.g., 365 nm) nih.gov
Advantage Well-established chemistry nih.gov

Fluorescently Tagged Derivatives

Fluorescently labeling H-Arg-His-NH2 allows for its visualization and tracking in biological systems. The fluorophore can be attached at the N-terminus or on one of the amino acid side chains.

N-Terminal Labeling:

A common approach is to couple a fluorescent dye to the N-terminal amino group of the dipeptide. This can be done either on the solid support after peptide assembly or in solution after cleavage and deprotection. A variety of fluorescent dyes with reactive moieties (e.g., NHS esters or isothiocyanates) can be used, such as fluorescein, rhodamine, or dansyl chloride.

For example, dansyl chloride reacts with the primary amine of the N-terminus to form a stable sulfonamide linkage, yielding Dansyl-Arg-His-NH2. uc.ptmdpi.comnih.gov The dansyl group is a well-characterized fluorophore whose emission is sensitive to the polarity of its environment. uc.pt

Side-Chain Labeling:

Labeling can also be achieved on the side chain of arginine. A strategy has been developed for the fluorescence labeling of peptides via Nω-carbamoylated arginine residues. nih.gov This involves the synthesis of a modified arginine building block that can be incorporated into SPPS and subsequently coupled to a fluorescent dye. This approach has been shown to produce fluorescent peptide analogues with high receptor affinity. nih.gov

FluorophoreExcitation (nm)Emission (nm)Attachment SiteReference
Dansyl ~340~530-540N-terminus uc.ptnih.gov
Cyanine Dyes Varies (e.g., 650)Varies (e.g., 675)Arginine side chain nih.gov
Fluorescein (FITC/FAM) ~494~520N-terminus

These photoactivatable and fluorescent derivatives of H-Arg-His-NH2 are powerful tools for mechanistic probing. Caged versions allow for the controlled release of the dipeptide to study the kinetics of receptor activation or enzymatic cleavage with high temporal and spatial resolution. Fluorescently tagged analogues enable direct visualization of the peptide's localization, trafficking, and binding to its targets in real-time using techniques like fluorescence microscopy and fluorescence resonance energy transfer (FRET). nih.gov

Elucidation of Molecular Interactions and Mechanistic Action of H Arg His Nh2 in Biological Systems

Characterization of H-Arg-His-NH2 as a Substrate or Inhibitor of Specific Enzymes

The presence of Arginine and Histidine residues, coupled with the amide C-terminus, suggests that H-Arg-His-NH2 could interact with various enzymes, potentially acting as a substrate, inhibitor, or modulator.

Enzyme Kinetics and Substrate Specificity Profiling

Enzymes, particularly peptidases and hydrolases, often recognize specific amino acid sequences and charged residues within their substrates. Arginine, with its positively charged guanidinium (B1211019) group, and Histidine, with its imidazole (B134444) ring capable of acting as both an acid and a base, are frequently involved in substrate binding and catalytic mechanisms.

Arginine's Role: The positively charged side chain of Arginine can form strong electrostatic interactions and hydrogen bonds with negatively charged residues (e.g., Aspartate, Glutamate) or phosphate (B84403) groups in the active sites of enzymes. This interaction is crucial for substrate recognition and positioning. For instance, studies on matrix metalloproteinases (MMPs) and matriptase-2 have identified peptides containing Arginine at specific positions (e.g., P1 or P4-P1 sequences) as preferred substrates nih.govresearchgate.net. Similarly, cathepsin B, a cysteine protease, utilizes Arginine-containing substrates capes.gov.br.

Histidine's Role: Histidine's imidazole ring is pivotal in enzymatic catalysis, often acting as a general acid or base catalyst. It can also coordinate metal ions essential for the activity of metalloenzymes. In enzymes like horseradish peroxidase (HRP), distal Histidine and Arginine residues are known to stabilize catalytic intermediates nih.gov. Studies on arginase also highlight the critical role of Histidine residues in its active site for substrate binding and catalysis redalyc.org. Furthermore, peptides incorporating Histidine have been noted for their potential enzyme-like (nanozyme) activity, exhibiting Michaelis-Menten kinetics nih.gov.

Amide C-terminus: The C-terminal amide group (-NH2) can influence a peptide's stability against enzymatic degradation and its interaction with enzyme active sites, often enhancing binding affinity or altering substrate specificity compared to a free carboxylate nih.govresearchgate.netacs.orgnih.govsinica.edu.tw.

While specific kinetic parameters (Km, Vmax, Ki) for H-Arg-His-NH2 are not widely reported, its structural features suggest it could be a substrate or modulator for enzymes that process peptides containing basic and imidazole-containing amino acids.

Allosteric Modulation and Active Site Binding Dynamics

Beyond direct substrate binding, peptides can influence enzyme activity through allosteric modulation, binding to sites distinct from the active site to alter enzyme conformation and function. While much of the literature on allosteric modulation by peptides focuses on G-protein coupled receptors (GPCRs) researchgate.netfrontiersin.orgresearchgate.netnih.govmonash.edu, the principles can extend to enzymes. The charged nature of Arginine and Histidine in H-Arg-His-NH2 would facilitate interactions with complementary charged regions within an enzyme's binding pockets, potentially influencing active site dynamics or allosteric sites. Studies on arginase, for example, demonstrate how mutations in Histidine and Arginine residues significantly alter substrate binding and catalytic activity, underscoring their importance in the enzyme's dynamic structure redalyc.org.

Ligand-Receptor Engagement and Intracellular Signaling Pathways (Non-Human or In Vitro Models)

Peptides containing Arginine and Histidine are known to engage with various cellular receptors, initiating signaling cascades.

Receptor Binding Thermodynamics and Kinetics

The specific sequence and charge distribution of a peptide dictate its affinity and interaction kinetics with cellular receptors. The presence of Arginine and Histidine in H-Arg-His-NH2 suggests potential for recognition by receptors that bind cationic or imidazole-containing motifs.

Melanocortin Pathway: The sequence "His-Phe-Arg-Trp" is recognized as a key motif in endogenous melanocortin agonists, critical for their interaction with melanocortin receptors (MC1R, MC3R, MC4R, MC5R) acs.orgnih.gov. Modifications to peptides containing this motif have shown significant impacts on receptor binding affinity and selectivity.

Protease-Activated Receptors (PARs): A related peptide, H-Ser-Phe-Leu-Leu-Arg-NH2, has been shown to activate PAR1, demonstrating that peptides with a C-terminal amide and Arginine can act as ligands for G-protein coupled receptors .

General Protein Interactions: H-Arg-His-NH2 itself has been identified through peptide screening as a polypeptide involved in protein interaction, functional analysis, and epitope screening medchemexpress.com. This suggests a general capacity for binding to proteins, which could include receptors.

The thermodynamic and kinetic parameters of H-Arg-His-NH2 binding to specific receptors would depend on the receptor's binding pocket structure and the peptide's conformational flexibility.

Activation or Inhibition of Downstream Signaling Cascades

Upon successful receptor engagement, peptides can trigger or modulate intracellular signaling pathways. The activation of PAR1 by a related peptide, for instance, led to increased tyrosine phosphorylation of Vav1 in Jurkat T cells, indicating its role in T-cell signaling pathways . This suggests that H-Arg-His-NH2, if it binds to a cognate receptor, could similarly initiate downstream signaling events, influencing cellular processes such as proliferation, differentiation, or metabolic regulation. The precise cascade would be dictated by the specific receptor it interacts with.

Investigations into H-Arg-His-NH2 Interactions with Nucleic Acids and Lipids

The charged nature of Arginine and Histidine, along with the amide terminus, positions H-Arg-His-NH2 for potential interactions with both nucleic acids and lipids.

Nucleic Acid Interactions:

Electrostatic Interactions: Arginine's highly positive guanidinium group forms strong electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA, significantly stabilizing protein-nucleic acid complexes nih.govoup.com. Histidine, particularly when protonated, can also engage in electrostatic interactions and hydrogen bonding with nucleic acids nih.govoup.comnih.gov.

Specific Recognition: Studies suggest specific patterns of hydrogen bonding and electrostatic interactions, such as between Arginine and Guanine bases, contribute to recognition oup.com. The presence of both Arginine and Histidine in H-Arg-His-NH2 could facilitate complex binding modes.

Functional Roles: Histidine-containing peptides and polymers have been explored for nucleic acid delivery, where the imidazole ring's properties aid in nanoparticle disruption and release of nucleic acids, particularly in acidic intracellular environments nih.gov. Arginine and Histidine are also constituents of synthetases involved in aminoacyl-tRNA formation, highlighting their role in nucleic acid metabolism researchgate.net.

Lipid Interactions:

Membrane Association: Arginine-rich peptides are known to interact with lipid bilayers. The positive charge of Arginine facilitates electrostatic interactions with the negatively charged headgroups of phospholipids, potentially leading to membrane disruption or pore formation acs.orgacs.org.

pH-Dependent Behavior: Histidine's interaction with lipid bilayers is notably pH-dependent due to the pKa of its imidazole ring. At acidic pH, it can become protonated and interact more strongly, potentially aiding in membrane disruption. In contrast, Arginine typically remains cationic across a wider pH range and may exit the bilayer rather than deprotonate acs.orgnih.gov. The presence of both residues in H-Arg-His-NH2 could lead to complex, pH-sensitive interactions with lipid membranes.

Biophysical Assessment of Binding Affinity and Stoichiometry

The quantitative characterization of how H-Arg-His-NH2 interacts with target biomolecules is fundamental to understanding its biological function. Biophysical techniques are employed to determine the strength of these interactions, often expressed as binding affinity, and the molecular ratio in which they occur, known as stoichiometry.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are cornerstone techniques for these assessments. ITC measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as binding affinity (dissociation constant, Kd), stoichiometry, enthalpy (ΔH), and entropy (ΔS) nih.govresearchgate.netnih.gov. SPR, on the other hand, detects changes in refractive index upon binding events, allowing for the determination of real-time binding kinetics (association and dissociation rates, kon and koff) and equilibrium binding affinities (Kd) nih.govopenbiochemistryjournal.com. These methods are crucial for establishing the quantitative basis of molecular recognition.

Table 1: Representative Biophysical Characterization of Peptide-Protein Interactions

Interaction PartnerBinding Affinity (Kd)Stoichiometry (Ligand:Protein)Primary Method(s)Key Thermodynamic Parameters (Illustrative)
Target Protein X50 nM1:1ITC, SPRΔH: -45 kJ/mol, ΔS: -80 J/mol·K
Target Protein Y2 µM1:0.8SPRKon: 1 x 105 M-1s-1, Koff: 0.2 s-1
Target Protein Z150 nM1:1.2ITCΔH: -60 kJ/mol, ΔS: -120 J/mol·K

Note: Data presented in this table are illustrative, representing the types of findings obtained from biophysical characterization of peptide-protein interactions, as specific experimental data for H-Arg-His-NH2 with defined protein targets were not available in the scope of this review.

Conformational Changes Induced by Interaction

The binding of a ligand, such as H-Arg-His-NH2, to a protein can induce significant alterations in the protein's three-dimensional structure. These conformational changes are critical for modulating protein function, activity, and interactions with other molecules psu.edu. Two primary models describe these events: the "induced fit" model, where the protein's active site adapts to the ligand, and the "pre-existing equilibrium" model, where the protein exists in an ensemble of conformations, and the ligand preferentially binds to a specific conformer, shifting the equilibrium psu.edu.

Structural techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) are essential for visualizing these ligand-induced structural rearrangements. These methods can reveal how the binding of H-Arg-His-NH2 might alter the positioning of amino acid side chains, the flexibility of loops, or the orientation of entire protein domains, thereby impacting the protein's functional state psu.edupnas.org.

Table 2: Illustrative Conformational Changes in Proteins Upon Ligand Binding

Protein Region AffectedType of Conformational ChangeKey Residues Involved (Example)Method of ObservationFunctional Implication (Example)
Binding LoopReorientation, increased flexibilityArginine (Arg), Histidine (His)X-ray CrystallographyEnhanced substrate binding
Alpha HelixRotation, slight displacementNon-polar residuesNMR SpectroscopyAllosteric signal transmission
Surface ResiduesElectrostatic interaction shiftCharged residues (e.g., Asp, Glu)Cryo-EMModulation of protein-protein interactions

Note: This table illustrates the types of conformational changes that can be observed in proteins upon interaction with ligands, based on general principles and findings from studies on various protein systems. Specific conformational changes induced by H-Arg-His-NH2 would require direct structural analysis.

Role of H-Arg-His-NH2 in Protein-Protein Interaction Networks (In Vitro Characterization)

Peptides, including H-Arg-His-NH2, are frequently utilized in peptide screening methodologies. This approach involves testing libraries of peptides to identify those that bind specifically to target proteins, thereby revealing potential protein-protein interaction partners or modulators medchemexpress.com. Such screening is a vital first step in characterizing the role of a peptide within complex biological networks.

In vitro characterization of these identified interactions is then performed using a range of biochemical and biophysical techniques. Surface Plasmon Resonance (SPR) is commonly used to confirm direct binding and quantify affinity, as mentioned previously. Co-immunoprecipitation (Co-IP) assays, often coupled with Western blotting, are employed to validate interactions, particularly in complex cellular extracts, and can help identify indirect binding partners or members of larger protein complexes openbiochemistryjournal.com. Mass spectrometry-based proteomics can also be used to comprehensively profile protein interaction networks associated with a peptide or protein of interest nih.gov.

By identifying the specific proteins that H-Arg-His-NH2 interacts with in vitro, researchers can begin to map its position within cellular signaling pathways and protein interaction networks. This information is critical for understanding how H-Arg-His-NH2 might influence cellular processes such as signal transduction, cellular proliferation, or apoptosis, and how its aberrant interactions could contribute to disease states nih.govnih.gov.

Table 3: In Vitro Characterization of Potential H-Arg-His-NH2 Protein Interactions

Identified Interactor (Hypothetical)Interaction TypeBinding Affinity (Kd)Validation Method(s)Potential Biological Role
Protein Kinase AlphaDirect binding75 nMSPR, ITCSignal transduction
Transcription Factor BetaDirect binding1.5 µMSPR, Co-IPGene regulation
Chaperone Protein GammaIndirect bindingN/ACo-IP, Mass SpecProtein folding/stability
Enzyme DeltaDirect binding500 nMSPRMetabolic pathway

Note: The protein interactors and their associated data in this table are hypothetical, illustrating the typical outcomes of in vitro characterization studies aimed at identifying and quantifying peptide-protein interactions for molecules like H-Arg-His-NH2.

Compound List:

H-Arg-His-NH2

Biological Roles and Physiological Significance of H Arg His Nh2 in Model Organisms and Cellular Contexts

Endogenous Biosynthesis and Catabolism of H-Arg-His-NH2 in Mammalian and Non-Mammalian Systems

The endogenous synthesis and degradation pathways for H-Arg-His-NH2 are not specifically detailed in the retrieved scientific literature. However, general principles of peptide metabolism and amino acid pathways provide a framework for understanding its potential lifecycle.

Identification of Precursor Peptides and Processing Enzymes

The biosynthesis of peptides generally involves the ribosomal synthesis of precursor proteins, followed by post-translational modifications and proteolytic cleavage. While specific precursor peptides for H-Arg-His-NH2 have not been identified, general peptide processing involves various enzymes. These include proteases that cleave precursor proteins into mature peptides, such as subtilases, cysteine peptidases, and metallo peptidases elifesciences.orgbiorxiv.orgfrontiersin.orgbiorxiv.orgnih.gov. Arginine itself is synthesized through pathways originating from glutamate (B1630785) or citrulline nih.govwikipedia.orglibretexts.orgasm.org, and Histidine is synthesized from intermediates derived from glucose-6-phosphate libretexts.orgkhanacademy.org. The specific enzymes responsible for the formation of the Arginylhistamine dipeptide from larger precursors, or its direct synthesis, remain uncharacterized in the available data.

Table 1: General Peptide Processing Enzymes This table illustrates classes of enzymes involved in general peptide processing, as specific enzymes for H-Arg-His-NH2 are not identified.

Enzyme ClassExample Enzyme(s)General Role in Peptide ProcessingRelevant Search Result(s)
Serine PeptidasesSubtilases (SBTs)Cleavage of precursor peptides, often at specific recognition sites. elifesciences.orgbiorxiv.org
Cysteine PeptidasesPapain-like enzymesHydrolysis of peptide bonds within precursor proteins. elifesciences.org
Metallo PeptidasesCarboxypeptidasesRemoval of amino acids from the C-terminus of peptides. elifesciences.org
Arginyltransferase (ATE1)HsATE1N-terminal arginylation of proteins, involved in protein degradation. pnas.org

Metabolic Flux Analysis and Degradation Pathways

Information regarding the metabolic flux analysis or specific degradation pathways for H-Arg-His-NH2 is not available. However, the metabolism of its constituent amino acids, Arginine and Histidine, is well-studied. Arginine degradation pathways produce nitric oxide (NO), ornithine, urea, polyamines, proline, glutamate, creatine, and agmatine, initiated by enzymes such as arginases and nitric-oxide synthases nih.govwikipedia.orgnih.gov. Histidine degradation can lead to alanine, ammonia, and formate, or contribute to purine (B94841) synthesis khanacademy.org. The Arg/N-degron pathway is a significant protein degradation mechanism that recognizes N-terminal arginine residues, marking proteins for proteasomal degradation pnas.orgcaltech.eduresearchgate.net. While this pathway is crucial for protein turnover, its direct application to the dipeptide H-Arg-His-NH2 is not specified. Metabolic Flux Analysis (MFA) is a technique used to quantify metabolic fluxes in biological systems researchgate.netplos.orgnih.govwikipedia.org, but specific MFA studies for H-Arg-His-NH2 are not reported.

Functional Characterization in Isolated Cells and Organoids (In Vitro / Ex Vivo)

Direct functional characterization of H-Arg-His-NH2 in isolated cells or organoids is not extensively documented in the retrieved literature. However, the properties of its constituent amino acids within peptide structures suggest potential areas of activity.

Modulation of Cell Signaling and Gene Expression

Arginine's positively charged guanidinium (B1211019) group and Histidine's imidazole (B134444) ring are critical for peptide interactions. Arginine residues are often involved in protein-protein interactions and binding to negatively charged molecules wikipedia.orgkhanacademy.orglibretexts.org. Histidine residues are frequently found in enzyme active sites and can participate in metal coordination and proton buffering khanacademy.orglibretexts.org. Some studies have explored peptides containing Arginine and Histidine for their signaling properties. For instance, a tetrapeptide containing Histidine and Arginine has been investigated for its activity at melanocortin receptors nih.gov, and other peptides with these amino acids have shown interactions relevant to immune signaling pathways aai.orgresearchgate.net. However, direct evidence for H-Arg-His-NH2 modulating specific cell signaling cascades or gene expression remains absent in the provided sources.

Table 2: Properties of Constituent Amino Acids in Peptide Context This table summarizes key properties of Arginine and Histidine relevant to their potential roles in peptides.

Amino AcidAbbreviationCharge at Physiological pHKey Functional GroupGeneral Role in Peptides/ProteinsRelevant Search Result(s)
ArginineArg (R)PositiveGuanidinium groupInvolved in binding, hydrogen bonding, salt bridges, protein-protein interactions. wikipedia.orgkhanacademy.orglibretexts.org
HistidineHis (H)Positive (can be neutral)Imidazole ringActive in enzyme active sites, buffering, metal coordination, signaling. khanacademy.orglibretexts.org

Regulation of Cellular Homeostasis and Stress Responses

Cellular homeostasis and stress responses are complex processes influenced by various molecular signals and modifications. Protein arginylation, the post-translational addition of arginine, has been linked to cellular stress responses, including protection against heat stress by stabilizing heat shock protein transcripts nih.govnih.gov. General cellular stress responses involve mechanisms to maintain cellular integrity and function in the face of adverse conditions cell-stress.commed-life.camdpi.com. While Arginine plays a role in NO production, which is implicated in stress signaling nih.govwikipedia.org, and arginylation is a stress-related modification nih.govnih.gov, there is no specific data linking the dipeptide H-Arg-His-NH2 to the regulation of cellular homeostasis or stress responses in the provided literature.

Contributions to Neurobiological, Endocrine, and Immunological Processes in Animal Models (Non-Human In Vivo)

Specific in vivo studies investigating the contributions of H-Arg-His-NH2 to neurobiological, endocrine, or immunological processes in animal models were not identified in the retrieved search results. However, the individual amino acids and related peptide structures offer insights into potential areas of influence. Arginine is a precursor for nitric oxide (NO), a signaling molecule with roles in vasodilation, neurotransmission, and immune function nih.govwikipedia.org. D-arginine amide, a related compound, has been noted for potential applications in neurobiology and cardiovascular research cymitquimica.com. Peptides containing Histidine and Arginine have been studied for their effects on receptor activity, which could be relevant to neuroendocrine or immune signaling pathways nih.govaai.org. The Arg/N-degron pathway, which involves arginine recognition for protein degradation, is a fundamental cellular process with implications across physiological systems pnas.orgcaltech.edu. Nonetheless, direct experimental evidence for H-Arg-His-NH2's specific contribution to these processes in vivo remains elusive.

Neuromodulatory Effects and Synaptic Plasticity

Neuromodulation is a process that alters the strength of synaptic connections, influencing learning and memory researchgate.netuliege.befrontiersin.org. Neuromodulators, such as neurotransmitters or neuropeptides, can affect synaptic plasticity by modulating the activity of neurons and the strength of synaptic transmission researchgate.netuliege.befrontiersin.org. Arginine, as a precursor to nitric oxide (NO), plays a role in signaling pathways that can influence synaptic function nih.gov. Histidine's imidazole ring can participate in proton transfer reactions, which are crucial in enzymatic activity and cellular signaling wikipedia.orguomustansiriyah.edu.iq. While direct evidence for H-Arg-His-NH2's specific neuromodulatory effects or impact on synaptic plasticity is not explicitly found, the general mechanisms of neuromodulation involve signaling molecules that can alter neuronal excitability and synaptic efficacy researchgate.netuliege.befrontiersin.org.

Endocrine Regulation and Hormonal Secretion

The endocrine system comprises glands that secrete hormones to regulate various bodily functions, including growth, metabolism, and reproduction ksu.edu.sahealthdirect.gov.auhopkinsmedicine.orgslideshare.netwikipedia.org. Hormones are chemical messengers that travel through the bloodstream to target organs ksu.edu.sahealthdirect.gov.auhopkinsmedicine.orgslideshare.netwikipedia.org. Arginine is known to be a potent secretagogue for hormones like insulin, growth hormone, and prolactin cambridge.orgcambridge.orgpressbooks.pub. These hormones, in turn, can influence metabolism and cellular functions, indirectly affecting the availability of nutrients for immune cells cambridge.orgcambridge.org. The hypothalamus and pituitary gland are central to endocrine regulation, with the hypothalamus producing releasing and inhibiting hormones that control the pituitary gland's secretion of other hormones ksu.edu.sahealthdirect.gov.auwikipedia.org. While H-Arg-His-NH2 is not identified as a direct hormone or a known regulator of hormonal secretion in the provided texts, its constituent amino acid arginine's role in hormone release suggests a potential indirect influence or interaction within the endocrine system.

Immune Cell Function and Inflammatory Responses

Arginine plays a critical role in immune cell function, serving as a substrate for nitric oxide synthase (NOS) and arginase, enzymes that dictate distinct immune outcomes nih.govfrontiersin.org. Macrophages, for instance, can metabolize arginine via NOS2 for pro-inflammatory responses or via arginase for anti-inflammatory or regulatory phenotypes nih.govfrontiersin.org. Arginine availability is essential for T lymphocyte activation, B lymphocyte proliferation, and the production of cytokines and antibodies cambridge.orgcambridge.orgnih.gov. Histidine's imidazole ring can act as a buffer and participate in catalytic proton transfers, which are important in various cellular processes, including immune cell signaling wikipedia.orguomustansiriyah.edu.iq. Studies on poly(arginyl-histidine) peptides have shown antimicrobial activity, suggesting a role in innate immunity, potentially through electrostatic interactions with microbial cell surfaces nih.govoup.com. The interplay between arginine metabolism and immune cell polarization (e.g., M1 vs. M2 macrophages) highlights its significance in modulating inflammatory responses nih.govfrontiersin.org.

Advanced Spectroscopic and Structural Characterization of H Arg His Nh2 Conformational Landscapes

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution uzh.chfsu.edu. For H-Arg-His-NH2, NMR can provide detailed information about its conformation, including the spatial arrangement of its atoms and the flexibility of its peptide backbone and side chains.

NMR relaxation measurements (e.g., T1, T2, and heteronuclear NOE) provide insights into the motional properties of the peptide backbone and side chains on picosecond to millisecond timescales utoronto.cauzh.chfsu.edu. These experiments can reveal regions of H-Arg-His-NH2 that are rigid or flexible. For instance, side chains of residues like Arginine and Histidine, with their charged and aromatic functionalities, can exhibit distinct dynamic behaviors influenced by their local environment and potential interactions meihonglab.combiorxiv.org. Understanding these dynamics is key to comprehending the peptide's behavior in different biological contexts.

Circular Dichroism (CD) and Vibrational Spectroscopy for Secondary Structure and Molecular Environment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about functional groups and their interactions, such as hydrogen bonding and solvent exposure su.setanta.edu.egresearchgate.netuu.nl. For H-Arg-His-NH2, these techniques can help characterize the state of protonation of the imidazole (B134444) ring in Histidine and the guanidino group in Arginine, as well as identify specific hydrogen bonding patterns involving the peptide backbone and side chains. The distinct vibrational signatures can also report on changes in the molecular environment or conformation upon interaction with ligands or changes in solution conditions su.setanta.edu.eguu.nl.

Mass Spectrometry (MS)-Based Approaches for Ligand Binding and Conformational Changes

Mass Spectrometry (MS) offers a range of powerful techniques for studying peptide structure and interactions. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is particularly useful for mapping solvent accessibility and conformational dynamics thermofisher.comresearchgate.netuwo.canih.govnih.govacs.org. By monitoring the rate at which backbone amide hydrogens are exchanged with deuterium (B1214612) from the solvent, HDX-MS can identify regions of the peptide that are more or less exposed to the solvent, indicative of folded or flexible regions. Upon ligand binding, changes in deuterium uptake patterns can highlight conformational changes or stabilization/destabilization of specific regions thermofisher.comresearchgate.netuwo.canih.govnih.gov.

Native MS can be used to study non-covalent interactions and the conformational states of peptides and their complexes mdpi.comacs.org. It allows for the analysis of intact molecules and their assemblies, providing information on binding affinities and the composition of complexes. Coupled with Ion Mobility (IM-MS), it can further differentiate conformers based on their size and shape acs.org.

X-ray Crystallography and Cryo-Electron Microscopy of H-Arg-His-NH2 in Complex with Target Molecules (if applicable)

X-ray crystallography is a gold standard for determining high-resolution, static three-dimensional structures of molecules in a crystalline state caltech.edunih.govwikipedia.org. If H-Arg-His-NH2 can be crystallized, either alone or in complex with a target molecule, X-ray crystallography can provide atomic-level details of its structure, including bond lengths, bond angles, and the precise arrangement of atoms. This information is invaluable for understanding its interaction interfaces and conformational preferences. However, X-ray crystallography captures a static snapshot and may not fully represent dynamic processes nih.gov.

Cryo-electron microscopy (Cryo-EM) has emerged as a complementary technique, particularly for larger biomolecules and complexes that are difficult to crystallize bitesizebio.comcreative-biostructure.comuchicago.edunih.gov. Cryo-EM allows for the determination of structures at near-atomic resolution by imaging flash-frozen samples. While traditionally applied to larger assemblies, advancements are making it applicable to smaller proteins and peptides when properly scaffolded nih.gov. If H-Arg-His-NH2 forms stable complexes with target molecules, Cryo-EM could potentially reveal the structural basis of these interactions.

Single-Molecule Fluorescence Spectroscopy for Probing Dynamic Interactions

Single-molecule fluorescence spectroscopy techniques, such as Förster Resonance Energy Transfer (FRET) and fluorescence polarization anisotropy, offer the ability to observe the dynamic behavior of individual molecules in real-time nih.govnobelprize.orgpsl.eunih.govprinceton.edu. By labeling H-Arg-His-NH2 with fluorescent probes, these methods can resolve stochastic conformational fluctuations, dynamic interactions with binding partners, and the kinetics of binding or conformational changes at the single-molecule level nih.govnobelprize.orgpsl.eunih.govprinceton.edu. This provides a more detailed understanding of molecular mechanisms that might be averaged out in ensemble measurements.

Computational Chemistry and Bioinformatics Approaches for H Arg His Nh2 Research

Molecular Dynamics (MD) Simulations for Exploring Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. americanpeptidesociety.org For H-Arg-His-NH2, MD simulations provide a window into its dynamic behavior, revealing how it folds, interacts with its environment, and maintains its structure. americanpeptidesociety.org These simulations are particularly valuable for understanding the peptide's conformational landscape—the full range of shapes it can adopt—and how this is influenced by the surrounding solvent, typically water.

Simulations can be performed using various software packages, such as GROMACS or AMBER, which are popular choices for biomolecular systems. parssilico.combonvinlab.org These programs use force fields, like AMBER99SB-ILDN, to define the interactions between atoms, allowing for the simulation of the peptide's behavior in a solvated environment. bonvinlab.orggromacs.org By analyzing the simulation trajectories, researchers can identify stable conformations, folding intermediates, and the thermodynamic stability of different structures. americanpeptidesociety.org

Free Energy Calculations of Peptide-Receptor Interactions

A critical application of MD simulations is the calculation of the free energy of binding between a peptide and its receptor. This provides a quantitative measure of the affinity and stability of the peptide-receptor complex. Various methods, such as normal mode analysis and enhanced sampling techniques, can be employed to compute these free energy changes. parssilico.com Understanding the energetics of these interactions is fundamental for predicting the biological activity of H-Arg-His-NH2 and for designing analogs with improved binding properties.

Influence of Membrane Environments on Peptide Conformation

The interaction of peptides with cell membranes is a key aspect of their biological function. MD simulations can model the behavior of H-Arg-His-NH2 in the presence of a lipid bilayer, providing insights into how the membrane environment influences the peptide's structure and dynamics. nih.govnih.gov The amphipathic nature of some peptides, having both hydrophobic and hydrophilic regions, can drive their association with and insertion into membranes. mdpi.com These simulations can reveal how the peptide alters membrane properties, such as thickness and lipid order, and how the membrane, in turn, modulates the peptide's conformational space. nih.govnih.govmdpi.comfrontiersin.org For instance, a peptide's secondary structure may change upon interacting with the membrane, adopting a more helical or extended conformation. mdpi.com

Quantum Mechanical (QM) Calculations for Electronic Properties and Reaction Mechanisms

Quantum Mechanical (QM) calculations offer a higher level of theory to investigate the electronic structure and reactivity of molecules. For H-Arg-His-NH2, QM methods can be used to study the details of chemical reactions, such as peptide bond hydrolysis. researchgate.netnih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are particularly powerful, where the reactive part of the system is treated with QM and the surrounding environment with a more computationally efficient MM force field. researchgate.netresearchgate.net This allows for the study of enzymatic reactions involving peptides, providing insights into transition states and reaction barriers. researchgate.netnih.gov QM calculations are also essential for understanding the electronic properties that govern intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for peptide-receptor recognition. acs.org

Cheminformatics and Machine Learning for Structure-Activity Relationship (SAR) Derivation

Cheminformatics and machine learning are increasingly being used to analyze the large datasets generated from peptide research and to derive Structure-Activity Relationships (SAR). rsc.org SAR studies aim to understand how variations in a peptide's structure affect its biological activity. nih.govcreative-peptides.com Quantitative Structure-Activity Relationship (QSAR) models use mathematical equations to correlate the structural or physicochemical properties of peptides with their activities. creative-peptides.commdpi.comrsc.orgnih.govnih.govacs.org

Machine learning algorithms, such as support vector machines and random forests, are well-suited for building predictive QSAR models, especially when dealing with the high dimensionality of peptide descriptors. mdpi.comfrontiersin.org These models can be trained on datasets of peptides with known activities to predict the activity of new, untested sequences. nih.govnih.gov This approach accelerates the discovery of novel and potent bioactive peptides by enabling the virtual screening of large peptide libraries. mdpi.com By identifying the key structural features that determine activity, these computational methods provide a scientific basis for the rational design and optimization of peptide-based therapeutics. creative-peptides.com

Emerging Research Avenues and Future Perspectives for Arginyl Histidine Amide Investigation

Development of Chemically Modified H-Arg-His-NH2 Analogues with Enhanced Specificity for Research Probes

The creation of chemically modified analogues of H-Arg-His-NH2 is a pivotal step towards understanding its molecular interactions and biological functions with greater precision. By incorporating specific chemical moieties, researchers can develop probes with enhanced specificity for target identification, receptor binding studies, and visualization of its subcellular localization.

Fluorescent Labeling: A primary strategy involves the attachment of fluorophores to the H-Arg-His-NH2 backbone. This can be achieved by modifying the arginine or histidine residues with fluorescent dyes. nih.govresearchgate.netmedchemexpress.comworktribe.com These fluorescent analogues serve as powerful tools for a variety of applications, including:

Receptor Binding Assays: Fluorescently labeled H-Arg-His-NH2 can be used in competition binding assays to determine the affinity of unlabeled ligands for a specific receptor. nih.govresearchgate.networktribe.com

Cellular Imaging: Confocal microscopy and flow cytometry can utilize these probes to visualize the localization of H-Arg-His-NH2 binding sites on or within living cells. nih.govworktribe.comnih.gov

Photoaffinity Labeling: To covalently capture and identify the binding partners of H-Arg-His-NH2, photoaffinity labeling is a powerful technique. nih.govbeilstein-journals.orgenamine.netnih.govresearchgate.net This involves synthesizing analogues that incorporate a photoreactive group, such as a diazirine or benzophenone. Upon photoactivation, these groups form highly reactive intermediates that create a covalent bond with nearby molecules, effectively "trapping" the interacting protein for subsequent identification by mass spectrometry. nih.govbeilstein-journals.orgenamine.net

A summary of potential modifications for developing H-Arg-His-NH2 research probes is presented in the table below.

Modification StrategyReporter/Reactive GroupApplicationPotential Benefit for H-Arg-His-NH2 Research
Fluorescent Labeling Cyanine dyes, Pyridinium dyesReceptor binding, Cellular imagingEnables visualization and quantification of dipeptide interactions with cells and receptors. nih.govresearchgate.networktribe.com
Photoaffinity Labeling Diazirines, Benzophenones, Aryl azidesIdentification of binding partnersAllows for the irreversible capture and subsequent identification of proteins that interact with H-Arg-His-NH2. nih.govbeilstein-journals.orgenamine.net
Biotinylation BiotinAffinity purificationFacilitates the isolation of H-Arg-His-NH2-protein complexes for further analysis.
Introduction of Unnatural Amino Acids Photo-crosslinkable amino acidsCovalent capture of interacting moleculesProvides a more integrated and potentially less disruptive method for photo-crosslinking compared to larger photoaffinity labels.

These chemically modified analogues are instrumental in moving beyond correlational studies to establish direct molecular interactions of H-Arg-His-NH2 within complex biological systems.

Integration of H-Arg-His-NH2 Studies with Advanced Omics Technologies (Proteomics, Metabolomics)

The integration of advanced "omics" technologies, such as proteomics and metabolomics, offers a systems-level perspective on the biological impact of H-Arg-His-NH2. These approaches can provide comprehensive data on the changes in protein expression and metabolic profiles in response to the dipeptide, revealing its downstream effects and potential pathways of action.

Proteomics: Proteomic techniques can be employed to identify proteins that interact with H-Arg-His-NH2 or whose expression levels are altered by its presence. A key technique in this area is hydroxyl radical protein footprinting (HRPF) . nih.govnih.gov This method uses hydroxyl radicals to label solvent-exposed regions of proteins. Changes in the labeling pattern upon binding of a ligand, such as H-Arg-His-NH2, can reveal the binding interface. nih.gov This approach can provide valuable structural information about how H-Arg-His-NH2 interacts with its protein targets.

Metabolomics: Metabolomic profiling can identify changes in the cellular metabolome following exposure to H-Arg-His-NH2. nih.govresearchgate.netnih.gov By analyzing the fluctuations in various metabolites, researchers can infer which metabolic pathways are influenced by the dipeptide. For instance, studies have shown that alterations in arginine and histidine metabolism can be indicative of specific physiological or pathological states. nih.govresearchgate.net Applying these techniques to H-Arg-His-NH2 could elucidate its role in cellular metabolism.

The table below outlines how omics technologies can be applied to the study of H-Arg-His-NH2.

Omics TechnologyApplicationExpected Outcome for H-Arg-His-NH2 Research
Proteomics Hydroxyl Radical Protein Footprinting (HRPF)Identification of H-Arg-His-NH2 binding sites on proteins. nih.govnih.gov
Expression Proteomics (e.g., SILAC, TMT)Global analysis of protein expression changes induced by H-Arg-His-NH2.
Metabolomics Untargeted Metabolomic ProfilingComprehensive analysis of metabolic changes in response to H-Arg-His-NH2. nih.govnih.gov
Targeted Metabolite AnalysisQuantification of specific metabolites in pathways potentially affected by H-Arg-His-NH2.

The integration of these omics approaches will provide a more holistic understanding of the biological significance of H-Arg-His-NH2, moving from a single-molecule focus to a network-level perspective.

Exploration of H-Arg-His-NH2 in Novel Biomimetic and Materials Science Applications

The unique chemical properties of the arginine and histidine residues in H-Arg-His-NH2 make it an attractive building block for the development of novel biomimetic materials and applications in materials science. The ability of peptides to self-assemble into ordered nanostructures is a key area of exploration. beilstein-journals.orgnih.govresearchgate.netnih.govresearchgate.net

Self-Assembling Peptides: Short peptides can self-assemble into various nanostructures such as nanofibers, nanotubes, and hydrogels. beilstein-journals.orgnih.govnih.gov The arginine residue, with its guanidinium (B1211019) group, and the histidine residue, with its imidazole (B134444) group, can participate in electrostatic interactions and hydrogen bonding, which are crucial for driving the self-assembly process. H-Arg-His-NH2 could be a fundamental unit in the design of such materials for applications in:

Tissue Engineering: Self-assembling peptide hydrogels can create scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. nih.govnih.gov

Drug Delivery: The nanostructures formed by self-assembling peptides can encapsulate therapeutic agents, allowing for their controlled and targeted release. beilstein-journals.orgnih.govnih.gov

Biomineralization: The process by which living organisms produce minerals, known as biomineralization, is often mediated by proteins and peptides. frontiersin.org The functional groups in amino acid side chains can interact with mineral ions, controlling their nucleation and crystal growth. Arginine, for example, has been studied for its effects on calcium carbonate crystallization. acs.org The combination of arginine and histidine in H-Arg-His-NH2 could offer unique control over mineralization processes, with potential applications in:

Bone and Dental Tissue Engineering: Materials that can promote the controlled deposition of hydroxyapatite.

Development of Novel Composite Materials: Creating organic-inorganic hybrid materials with enhanced properties.

The potential applications of H-Arg-His-NH2 in materials science are summarized in the table below.

Application AreaPrinciplePotential Role of H-Arg-His-NH2
Self-Assembling Materials Spontaneous organization of molecules into ordered structures. nih.govnih.govThe charged and hydrogen-bonding side chains of arginine and histidine can drive the formation of nanofibers and hydrogels.
Biomineralization Organic molecule-controlled mineral formation. frontiersin.orgThe functional groups of the dipeptide can interact with mineral precursors to direct crystal growth. acs.org
Surface Modification Altering the surface properties of materials.The peptide can be grafted onto surfaces to improve biocompatibility or introduce specific functionalities.

The exploration of H-Arg-His-NH2 in these areas represents a shift from its biological investigation to its application as a functional component in engineered systems.

Interdisciplinary Collaborations Driving Future Discoveries in Peptide Chemical Biology

The future of research on H-Arg-His-NH2 and other bioactive peptides will be heavily reliant on interdisciplinary collaborations. frontiersin.orgnih.govuit.noresearchgate.netnih.govhilarispublisher.comuniversiteitleiden.nlnih.govmdpi.com The complexity of biological systems and the multifaceted nature of peptide science necessitate the integration of expertise from various fields.

Chemical Biology: This field, at the intersection of chemistry and biology, is central to the study of bioactive peptides. hilarispublisher.comuniversiteitleiden.nl Chemical biologists can design and synthesize novel H-Arg-His-NH2 analogues and probes, while also developing methods to study their interactions in living systems.

Structural Biology: Techniques such as X-ray crystallography and NMR spectroscopy are essential for determining the three-dimensional structure of H-Arg-His-NH2 in complex with its binding partners. This structural information is crucial for understanding its mechanism of action and for the rational design of new analogues with improved properties. researchgate.net

Computational Chemistry: Molecular modeling and simulations can provide insights into the conformational preferences of H-Arg-His-NH2 and its interactions with other molecules. mdpi.com These computational approaches can guide the design of experiments and help to interpret experimental data.

Materials Science: Collaborations with materials scientists are key to translating the fundamental properties of H-Arg-His-NH2 into novel materials and devices. beilstein-journals.orgnih.govnih.gov

The synergistic potential of interdisciplinary collaborations is highlighted in the following table.

Collaborating DisciplineContribution to H-Arg-His-NH2 Research
Chemical Biology Synthesis of analogues, development of probes, in vivo studies. hilarispublisher.comuniversiteitleiden.nl
Structural Biology Determination of 3D structures of H-Arg-His-NH2-protein complexes.
Computational Chemistry Modeling of peptide conformation and interactions, QSAR studies. nih.govmdpi.com
Pharmacology Evaluation of the biological and pharmacological activities of H-Arg-His-NH2 and its analogues. nih.gov
Materials Science Development of H-Arg-His-NH2-based biomaterials and nanostructures. beilstein-journals.orgnih.govnih.gov

By fostering these interdisciplinary partnerships, the scientific community can accelerate the pace of discovery in the field of peptide chemical biology and unlock the full potential of molecules like H-Arg-His-NH2.

Q & A

Q. What established synthesis protocols are recommended for H-Arg-His-NH2, and how should purity be validated?

H-Arg-His-NH2 is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include resin selection (e.g., Rink amide resin for C-terminal amidation), coupling efficiency optimization (monitored by Kaiser test), and cleavage/deprotection with trifluoroacetic acid (TFA). Purity validation requires reverse-phase HPLC (≥95% purity threshold) coupled with mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm molecular weight . For reproducible results, document reaction conditions (temperature, solvent ratios) and purification gradients in line with NIH preclinical reporting guidelines .

Q. How should researchers assess the stability of H-Arg-His-NH2 under varying physiological conditions?

Stability studies should evaluate:

  • pH dependence : Incubate in buffers (pH 2–8) and analyze degradation via HPLC at timed intervals.
  • Temperature sensitivity : Test storage stability at 4°C, 25°C, and −80°C over weeks.
  • Proteolytic resistance : Use trypsin/chymotrypsin assays to identify cleavage sites. Circular dichroism (CD) spectroscopy is recommended to monitor conformational changes in aqueous solutions . Report statistical significance of degradation rates using ANOVA with post-hoc tests .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for H-Arg-His-NH2 be systematically resolved?

Discrepancies often arise from differences in bioavailability, metabolic clearance, or tissue-specific targeting. To address this:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation using radiolabeled H-Arg-His-NH2 in animal models .
  • Dose-response alignment : Ensure in vivo doses match in vitro effective concentrations (e.g., µM to nM scaling).
  • Control for confounding factors : Include sham-operated animals or co-administer protease inhibitors . Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine experimental design .

Q. What computational strategies best predict H-Arg-His-NH2 interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) can model binding affinities to receptors like histamine H4 or arginine transporters. Validate predictions with:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff).
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS). For dynamic interactions, perform molecular dynamics (MD) simulations (50–100 ns) in explicit solvent to assess conformational stability . Cross-reference results with primary literature to resolve force field limitations .

Q. What statistical approaches are appropriate for dose-response studies involving H-Arg-His-NH2?

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values.
  • Power analysis : Determine sample size using preliminary data to ensure statistical validity (α=0.05, β=0.2).
  • Outlier detection : Apply Grubbs’ test or robust regression for skewed datasets. Report confidence intervals and effect sizes per NIH guidelines , and archive raw data in repositories like Zenodo for reproducibility .

Methodological and Reproducibility Considerations

Q. How should experiments be designed to determine the metabolic pathways of H-Arg-His-NH2?

  • Radiolabeling : Synthesize H-Arg-His-NH2 with 14C or 3H isotopes for tracer studies in hepatocyte incubations.
  • LC-MS/MS : Identify phase I/II metabolites using high-resolution mass spectrometry.
  • Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Include negative controls (e.g., heat-inactivated microsomes) and validate with humanized liver models .

Q. What are the best practices for characterizing the secondary structure of H-Arg-His-NH2 in solution?

  • Circular dichroism (CD) : Scan 190–250 nm to estimate α-helix/β-sheet content.
  • NMR spectroscopy : Assign peaks using 2D TOCSY/NOESY in deuterated solvents.
  • FTIR : Analyze amide I/II bands for backbone conformation. Compare results to reference databases (e.g., Protein Data Bank) and report solvent conditions (e.g., TFE for membrane mimicry) . For transparency, include raw spectra in supplementary materials .

Data Interpretation and Reporting Standards

Q. How can researchers address gaps in mechanistic understanding of H-Arg-His-NH2 bioactivity?

Apply PICO framework (Population: target cells; Intervention: H-Arg-His-NH2; Comparison: scrambled peptide; Outcome: signaling pathway modulation) to structure hypotheses . Use CRISPR-Cas9 knockouts or siRNA silencing to identify critical receptors . Publish negative results in open-access platforms to prevent publication bias .

Q. What ethical and safety protocols are essential for handling H-Arg-His-NH2 in preclinical studies?

  • NIH guidelines : Report animal welfare compliance (IACUC approval, ARRIVE checklist) .
  • Waste disposal : Neutralize acidic cleavage waste (TFA) per institutional EH&S protocols.
  • Data anonymization : Encrypt sensitive datasets and restrict access to authorized personnel .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.